N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CPTPO, is a compound that has been of interest to the scientific community due to its potential use in research related to the central nervous system.
Mechanism of Action
The exact mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of the sigma-1 receptor has been shown to have a variety of effects on the central nervous system, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling, inhibit the activity of voltage-gated calcium channels, and modulate the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that this compound can induce antinociception, reduce anxiety-like behavior, and improve memory function.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is its potential toxicity, which requires careful handling of the compound and adherence to safety protocols.
Future Directions
For research on N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide include the development of more selective sigma-1 receptor ligands and investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves the reaction of 4-chlorophenethylamine with 1-tosylpiperidine-2-ol to form the intermediate product, which is then reacted with oxalyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful handling of the chemicals involved and expertise in organic chemistry.
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been used in scientific research for its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-18-5-11-22(12-6-18)33(31,32)28-17-3-2-4-21(28)14-16-27-24(30)23(29)26-15-13-19-7-9-20(25)10-8-19/h5-12,21H,2-4,13-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXDRUDAOIEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.